molecular formula C10H11ClO2 B2791410 Methyl 3-(4-chlorophenyl)propanoate CAS No. 50561-69-8

Methyl 3-(4-chlorophenyl)propanoate

Cat. No. B2791410
CAS RN: 50561-69-8
M. Wt: 198.65
InChI Key: YWDQMQUSUGZXMK-UHFFFAOYSA-N
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Patent
US04797417

Procedure details

A mixture of methyl 3-(4-chlorophenyl)-2,2dimethoxypropionate (6.09 g) and formic acid (27 ml) was heated at 65 to 70° C. for 4 hours with stirring. The reaction mixture was cooled and extracted with methylene chloride. The extract was washed with water, dried over magnesium sulfate and evaporated in vacuo to give methyl 3-(4-chlorophenyl)propionate.
Name
methyl 3-(4-chlorophenyl)-2,2dimethoxypropionate
Quantity
6.09 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9](OC)(OC)[C:10]([O:12][CH3:13])=[O:11])=[CH:4][CH:3]=1>C(O)=O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][C:10]([O:12][CH3:13])=[O:11])=[CH:6][CH:7]=1

Inputs

Step One
Name
methyl 3-(4-chlorophenyl)-2,2dimethoxypropionate
Quantity
6.09 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CC(C(=O)OC)(OC)OC
Name
Quantity
27 mL
Type
solvent
Smiles
C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
67.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CCC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.